molecular formula C15H32N2+2 B12796232 3,3-Diethyl-9-methyl-3lambda(5),6lambda(5)-diazaspiro(5.6)dodecane CAS No. 5472-60-6

3,3-Diethyl-9-methyl-3lambda(5),6lambda(5)-diazaspiro(5.6)dodecane

Cat. No.: B12796232
CAS No.: 5472-60-6
M. Wt: 240.43 g/mol
InChI Key: MRXFZACGNKESHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Diethyl-9-methyl-3lambda(5),6lambda(5)-diazaspiro(56)dodecane is a complex organic compound characterized by its spirocyclic structure, which includes two nitrogen atoms in a diazaspiro configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethyl-9-methyl-3lambda(5),6lambda(5)-diazaspiro(5.6)dodecane typically involves multi-step organic reactions. One common method includes:

    Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor, often through a nucleophilic substitution reaction. For example, a diethylamine derivative can react with a halogenated cyclohexane under basic conditions to form the spirocyclic core.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions. This might involve the use of methyl iodide (CH₃I) in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl-9-methyl-3lambda(5),6lambda(5)-diazaspiro(5.6)dodecane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), which can reduce any unsaturated bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: H₂ with Pd/C catalyst.

    Substitution: Alkyl halides (e.g., CH₃I) in the presence of a base like NaH.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Saturated derivatives.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3,3-Diethyl-9-methyl-3lambda(5),6lambda(5)-diazaspiro(5.6)dodecane is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of spirocyclic compounds with biological macromolecules. Its structure allows for the exploration of binding affinities and mechanisms of action with enzymes and receptors.

Properties

CAS No.

5472-60-6

Molecular Formula

C15H32N2+2

Molecular Weight

240.43 g/mol

IUPAC Name

3,3-diethyl-9-methyl-3,6-diazoniaspiro[5.6]dodecane

InChI

InChI=1S/C15H32N2/c1-4-16(5-2)11-13-17(14-12-16)9-6-7-15(3)8-10-17/h15H,4-14H2,1-3H3/q+2

InChI Key

MRXFZACGNKESHF-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1(CC[N+]2(CCCC(CC2)C)CC1)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.